ethyl 3-methyl-6-oxo-1-(2,2,2-trifluoroethyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
This compound belongs to the pyrazolo[3,4-b]pyridine family, a heterocyclic scaffold known for its pharmacological relevance, including kinase inhibition and antimicrobial activity . The structure features a pyrazolo-pyridine core with a trifluoroethyl group at position 1, a methyl group at position 3, and an ester moiety at position 2. The 6-oxo group and 6,7-dihydro configuration contribute to its planar rigidity, influencing binding affinity in biological systems. Crystallographic data and synthesis protocols for analogous compounds often employ ionic liquids or microwave-assisted methods .
Properties
IUPAC Name |
ethyl 3-methyl-6-oxo-1-(2,2,2-trifluoroethyl)-7H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O3/c1-3-21-11(20)7-4-8(19)16-10-9(7)6(2)17-18(10)5-12(13,14)15/h4H,3,5H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUBAEFUGMVZNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC2=C1C(=NN2CC(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the cyclization of a suitable precursor containing the pyrazole and pyridine moieties. The trifluoroethyl group is introduced through a nucleophilic substitution reaction, and the esterification of the carboxylic acid group is achieved using ethanol under acidic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide derivatives.
Reduction: The pyrazole ring can be reduced to form corresponding amines.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols, along with suitable catalysts, are employed.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Amines derived from the pyrazole ring.
Substitution: Derivatives with different functional groups replacing the trifluoroethyl group.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of various heterocyclic compounds
Biology: The biological activity of this compound has been explored in various studies. It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated that derivatives of this compound may possess therapeutic properties, such as anti-inflammatory and anticancer activities. These properties make it a valuable compound in the development of new medications.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological context and the derivatives being studied.
Comparison with Similar Compounds
Structural Analogs in the Pyrazolo[3,4-b]pyridine Family
The following table highlights key structural analogs and their distinguishing features:
Key Observations :
- Trifluoroethyl vs. Phenyl/4-Substituted Aryl : The trifluoroethyl group at position 1 in the target compound enhances metabolic stability compared to phenyl or methoxyphenyl analogs, as evidenced by reduced CYP450-mediated oxidation in preclinical models .
- Ester vs. Nitrile at Position 4/5 : The ethyl carboxylate group in the target compound improves hydrolytic stability relative to nitrile-containing analogs (e.g., ), which are prone to hydrolysis under acidic conditions.
- Methyl vs. Cyclopropyl at Position 3 : The methyl group offers steric minimalism, whereas cyclopropyl analogs exhibit increased steric bulk, affecting target selectivity in kinase inhibition .
Biological Activity
Ethyl 3-methyl-6-oxo-1-(2,2,2-trifluoroethyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS No. 1160246-36-5) is a compound of interest due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 221.21 g/mol
- Structure : The compound features a pyrazolo-pyridine core with a trifluoroethyl substituent, which may influence its pharmacological properties.
The biological activity of this compound is primarily linked to its interaction with various cellular targets. Notably:
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound exhibit activity against cancer cell lines. For example, in the NCI60 cell line panel, the trifluoroethyl analogue demonstrated a mean GI of 10.7 µM, suggesting significant cytotoxicity compared to other compounds such as temozolomide (GI = 79 µM) .
- Pharmacological Profile : The compound's unique trifluoroethyl group may enhance its lipophilicity and cellular uptake, potentially leading to improved efficacy in targeting specific pathways involved in tumor growth and proliferation .
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Cell Line Sensitivity : A comparative analysis was performed on various cancer cell lines to evaluate the effectiveness of the compound. Results indicated that it could induce apoptosis in sensitive cell lines while sparing normal cells .
- Mechanistic Studies : Research involving NMR spectroscopy revealed complex mixtures upon hydrolysis that included several fluorinated byproducts. These findings suggest that the compound may undergo multiple metabolic pathways when activated in vivo .
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 3-methyl-6-oxo-1-(2,2,2-trifluoroethyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using aldehydes and ethyl cyanoacetate in ionic liquid media (e.g., [bmim][BF4]), which enhances reaction rates and yields. For example, similar pyrazolo[3,4-b]pyridine derivatives were prepared by reacting 5 mmol of aldehyde with ethyl cyanoacetate under reflux in ionic liquids, achieving yields of 70–85% . Optimization involves adjusting stoichiometry, solvent polarity, and temperature (typically 80–100°C).
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Ionic liquid-mediated | [bmim][BF4], 80°C, 6h | 85% | |
| Conventional solvent | Ethanol, reflux, 12h | 60% |
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- 1H NMR (400 MHz, DMSO-d6) to verify substituent positions and integration ratios (e.g., trifluoroethyl protons at δ 4.50–4.70 ppm) .
- ESIMS for molecular ion confirmation (e.g., [M+1]⁺ expected at m/z 372.1) .
- HPLC with UV detection (e.g., 98–99% purity at 254 nm) .
- Elemental analysis to validate C, H, N, and F content within ±0.3% of theoretical values .
Q. What solvents or crystallization conditions are optimal for isolating this compound?
- Methodological Answer : Due to the trifluoroethyl group’s hydrophobicity, use mixed solvents like ethanol/water (3:1) for recrystallization. Similar derivatives precipitated at 0–4°C with >90% recovery . For polar impurities, silica gel chromatography (hexane/ethyl acetate, 7:3) is recommended .
Advanced Research Questions
Q. How does the trifluoroethyl substituent influence the compound’s physicochemical properties and metabolic stability?
- Methodological Answer : The trifluoroethyl group enhances lipophilicity (logP ~2.5) and metabolic stability by reducing cytochrome P450 oxidation. Computational studies (e.g., DFT calculations) show that the -CF₃ group lowers HOMO energy, making the compound less reactive toward electrophilic enzymes . In vitro microsomal assays (human liver microsomes, 1 hr) showed <10% degradation, compared to 40% for non-fluorinated analogs .
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound in biological assays?
- Methodological Answer :
Functional Group Modifications : Synthesize analogs with varying substituents (e.g., replacing trifluoroethyl with methyl or chloroethyl) and test in enzyme inhibition assays .
Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinases). The pyrazolo[3,4-b]pyridine core shows π-π stacking with tyrosine residues .
QSAR Modeling : Corrogate substituent electronegativity (Hammett σ values) with IC₅₀ data to optimize potency .
Q. How can researchers address discrepancies in spectroscopic data during characterization?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting) may arise from rotameric forms of the trifluoroethyl group. Solutions include:
- Variable Temperature NMR : Perform experiments at 25°C and −40°C to coalesce split signals .
- 2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons through correlation spectroscopy .
- X-ray Crystallography : Resolve absolute configuration, as done for a related compound in Acta Crystallographica .
Q. What computational methods predict the compound’s bioavailability and toxicity?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate high intestinal absorption (HIA >90%) due to moderate logP and TPSA (~75 Ų) .
- Toxicity Screening : Use Derek Nexus to flag potential hepatotoxicity from the pyridine ring .
- Solubility : Molecular dynamics simulations in explicit water predict solubility ~0.5 mg/mL, validated by shake-flask assays .
Data Contradictions and Resolution
- Synthesis Yield Variability : Conflicting yields (60–85%) in ionic liquids vs. ethanol highlight the need for strict moisture control and inert atmospheres to stabilize intermediates .
- Fluorine NMR Shifts : Anomalous ¹⁹F NMR signals may arise from solvent polarity; use CDCl₃ instead of DMSO-d6 for clearer spectra .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
